molecular formula C9H11ClF3NO2 B2475311 (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride CAS No. 1391531-55-7

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride

Cat. No.: B2475311
CAS No.: 1391531-55-7
M. Wt: 257.64
InChI Key: XPBLGMPQLWNYOC-DDWIOCJRSA-N
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Description

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the palladium-catalyzed asymmetric decarboxylative allylic alkylation of trifluoromethoxy allyl enol carbonates, which affords enantioenriched α-trifluoromethoxy allyl ketones with high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce different alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-[3-(difluoromethoxy)phenyl]ethanol
  • (2S)-2-Amino-2-[3-(methoxy)phenyl]ethanol

Uniqueness

Compared to similar compounds, (2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLGMPQLWNYOC-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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